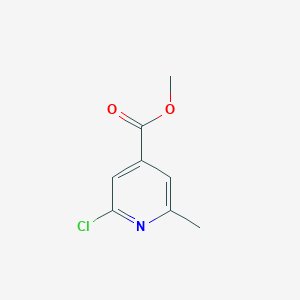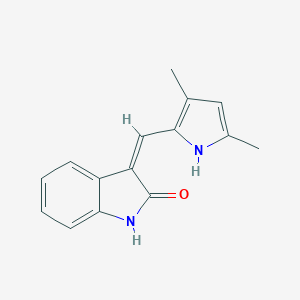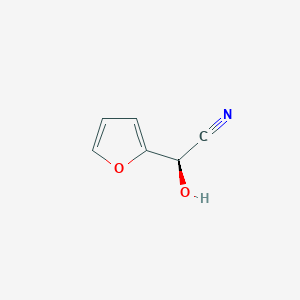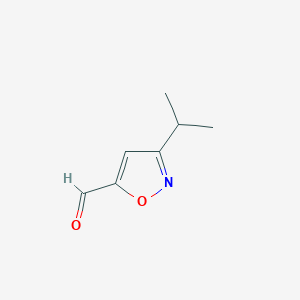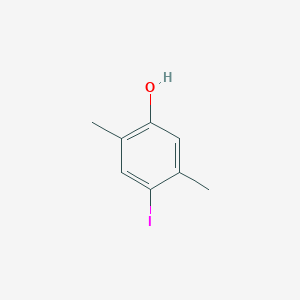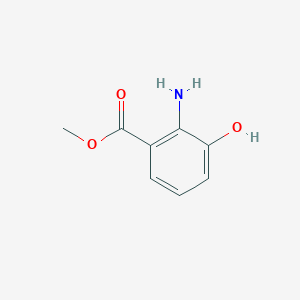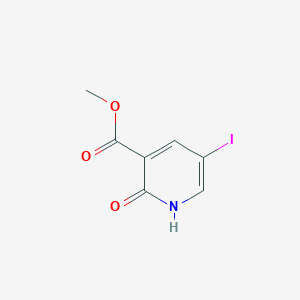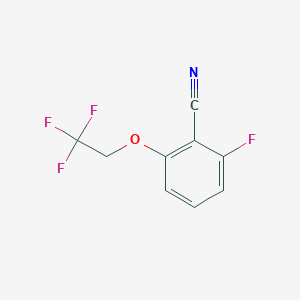
1-Methylphysostigmine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylphysostigmine is a chemical compound that belongs to the class of organophosphate compounds. It is a derivative of physostigmine, which is a natural alkaloid found in the Calabar bean plant. The compound has been of great interest to researchers due to its potential applications in scientific research. In
Mécanisme D'action
1-Methylphysostigmine works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a range of effects on physiological and biochemical processes. Acetylcholine is involved in a wide range of processes, including muscle contraction, cognitive function, and regulation of the autonomic nervous system.
Effets Biochimiques Et Physiologiques
The increase in acetylcholine levels in the brain resulting from 1-Methylphysostigmine administration can have a range of effects on physiological and biochemical processes. Some of the effects include:
1. Increased cognitive function: Acetylcholine is involved in cognitive processes such as memory, attention, and learning. The increase in acetylcholine levels resulting from 1-Methylphysostigmine administration has been shown to improve cognitive function in animal models.
2. Increased muscle contraction: Acetylcholine is involved in muscle contraction, and the increase in acetylcholine levels resulting from 1-Methylphysostigmine administration can lead to increased muscle contraction.
3. Regulation of the autonomic nervous system: Acetylcholine is involved in the regulation of the autonomic nervous system, which controls involuntary processes such as heart rate and digestion. The increase in acetylcholine levels resulting from 1-Methylphysostigmine administration can lead to increased parasympathetic activity, which can have a range of effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methylphysostigmine has several advantages as a tool for scientific research. It is a potent inhibitor of acetylcholinesterase and has been shown to have a range of effects on physiological and biochemical processes. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to its use. One limitation is that it can have non-specific effects on other enzymes and receptors, which can complicate the interpretation of results. Another limitation is that it can have toxic effects at high doses, which can limit its use in certain experiments.
Orientations Futures
1-Methylphysostigmine has several potential future directions for scientific research. Some of these directions include:
1. Development of new treatments for neurodegenerative diseases: 1-Methylphysostigmine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease. Further research could explore the potential of 1-Methylphysostigmine as a treatment for these diseases.
2. Development of new pain management therapies: 1-Methylphysostigmine has been shown to have analgesic properties and could be further explored as a potential treatment for pain.
3. Investigation of the role of acetylcholine in physiological and biochemical processes: 1-Methylphysostigmine has been used extensively to investigate the role of acetylcholine in various processes. Further research could explore the potential of acetylcholine as a therapeutic target in various diseases and conditions.
Conclusion
In conclusion, 1-Methylphysostigmine is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. It is a potent inhibitor of acetylcholinesterase and has been shown to have a range of effects on physiological and biochemical processes. Its ease of synthesis and purification make it accessible to researchers, and it has several potential future directions for scientific research.
Méthodes De Synthèse
1-Methylphysostigmine can be synthesized through a multistep process starting with the isolation of physostigmine from the Calabar bean plant. The isolation of physostigmine involves extraction of the plant material with an organic solvent, followed by purification using chromatography techniques. Once purified, physostigmine can be converted to 1-Methylphysostigmine through a reaction with methyl iodide under basic conditions. The resulting product can be further purified using chromatography techniques to yield pure 1-Methylphysostigmine.
Applications De Recherche Scientifique
1-Methylphysostigmine has been used extensively in scientific research due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a range of effects on physiological and biochemical processes. Some of the areas where 1-Methylphysostigmine has been applied in scientific research include:
1. Alzheimer's disease research: 1-Methylphysostigmine has been used to investigate the role of acetylcholine in the pathology of Alzheimer's disease, a neurodegenerative disorder that is characterized by a progressive decline in cognitive function.
2. Pain management: 1-Methylphysostigmine has been shown to have analgesic properties and has been used in pain management research.
3. Neuroprotection: 1-Methylphysostigmine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease.
Propriétés
Numéro CAS |
121843-39-8 |
|---|---|
Nom du produit |
1-Methylphysostigmine |
Formule moléculaire |
C16H24N3O2+ |
Poids moléculaire |
290.38 g/mol |
Nom IUPAC |
[(3aR,8bS)-3,3,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-3-ium-7-yl] N-methylcarbamate |
InChI |
InChI=1S/C16H23N3O2/c1-16-8-9-19(4,5)14(16)18(3)13-7-6-11(10-12(13)16)21-15(20)17-2/h6-7,10,14H,8-9H2,1-5H3/p+1/t14-,16+/m1/s1 |
Clé InChI |
HVEHGQRVGLFZTA-ZBFHGGJFSA-O |
SMILES isomérique |
C[C@@]12CC[N+]([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |
SMILES |
CC12CC[N+](C1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |
SMILES canonique |
CC12CC[N+](C1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |
Synonymes |
1-methyl-PHY 1-methylphysostigmine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




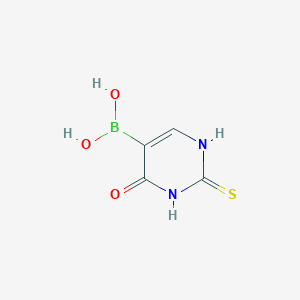
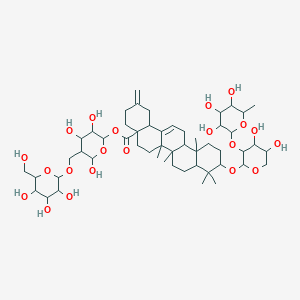
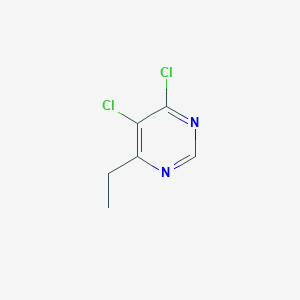
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)
